7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-3-28-12-6-8-16(29-4-2)14(10-12)23-20(27)17-18-24-19(26)13-9-11(22)5-7-15(13)25(18)21(30)31-17/h5-10H,3-4H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBORHSTRCPPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have been surveyed as biologically relevant moieties against different cancer cell lines.
Mode of Action
It is suggested that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action.
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities.
Result of Action
The compound has shown significant antitumor activity in Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC). Six compounds, including this one, were examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches.
Biological Activity
The compound 7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a member of the thiazoloquinazoline class of compounds, which have garnered attention for their potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H19ClN2O4S
- Molecular Weight : 404.85 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Notably, it has been shown to:
- Inhibit specific enzymes involved in cell signaling pathways crucial for cancer cell proliferation.
- Induce apoptosis in cancer cells by blocking tyrosine kinases and other signaling molecules associated with survival pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
A study highlighted the antimicrobial properties of thiazoloquinazoline derivatives against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has shown promise in inhibiting the growth of several cancer cell lines. For instance:
- Case Study : A derivative was tested against HeLa cells (cervical cancer) and exhibited cytotoxic effects at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis and disruption of cell cycle progression .
Neuroprotective Effects
Emerging data suggest that thiazoloquinazolines may also possess neuroprotective properties. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, potentially making them candidates for treating neurodegenerative diseases .
Research Findings and Data Tables
Scientific Research Applications
The compound exhibits several notable biological activities:
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazoloquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms contributing to this activity include:
- Inhibition of Key Enzymes : The compound has shown potent inhibitory effects on epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor growth and metastasis.
Cytotoxicity Data
The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 5.2 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 10.4 | Inhibition of proliferation |
| HepG2 (Liver Cancer) | 8.9 | Apoptosis induction |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of this compound against MCF7 breast cancer cells. Results indicated that it significantly inhibited cell proliferation through apoptosis induction and caused cell cycle arrest at the G2/M phase.
Antimycobacterial Activity
The compound has also been investigated for its activity against Mycobacterium tuberculosis. Preliminary findings suggest that it possesses significant antimycobacterial properties.
Minimum Inhibitory Concentration (MIC) Data
The following table presents the MIC values against M. tuberculosis:
| Compound | MIC (µg/mL) | Comparison to Standard Treatments |
|---|---|---|
| 7-chloro-N-(2,5-diethoxyphenyl)... | 0.25 | Comparable to Isoniazid |
Case Study 2: Antimycobacterial Activity
In a comparative study with standard antimycobacterial agents such as Isoniazid, the compound demonstrated effective inhibition of M. tuberculosis growth in vitro. Structure-activity relationship studies revealed that specific functional groups enhanced its efficacy against resistant strains.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this thiazoloquinazoline derivative?
The synthesis typically involves multi-step protocols, starting with cyclization of a thiazole-quinazoline core followed by functionalization. Key steps include:
- Core formation : Cyclization of precursors like anthranilic acid derivatives with thioamide-containing reagents under acidic conditions (e.g., H₂SO₄) to form the thiazolo[3,4-a]quinazoline scaffold .
- Substituent introduction : Coupling reactions (e.g., amidation or nucleophilic substitution) to attach the 2,5-diethoxyphenyl and carboxamide groups. Solvents like ethanol or DMF and catalysts (e.g., ZnCl₂) are critical for yield optimization .
- Purification : Column chromatography or recrystallization in acetic acid is used to isolate high-purity product .
Q. Which analytical techniques are recommended for structural validation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positioning and scaffold integrity. Aromatic protons in the quinazoline core appear as distinct multiplets (δ 7.2–8.9 ppm), while thioxo groups show characteristic deshielded signals .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~450–500 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the thiazoloquinazoline fused ring system .
Q. How do substituents (e.g., 2,5-diethoxyphenyl) influence solubility and reactivity?
- The diethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) due to increased polarity, aiding in biological assays.
- The thioxo moiety increases electrophilicity at C-1, making it reactive toward nucleophiles like hydrazines or thiols, which is useful for derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar thiazoloquinazoline derivatives?
- Mechanistic profiling : Compare target engagement (e.g., enzyme inhibition assays for kinases or proteases) to identify structure-activity relationships (SAR). For example, substituents at N-3 (carboxamide vs. alkyl) significantly alter binding to ATP pockets .
- Metabolic stability assays : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from differential metabolism of the diethoxy group .
Q. What strategies are effective for optimizing bioavailability without compromising target affinity?
- Prodrug design : Modify the 2,5-diethoxyphenyl group to a methoxy-propyl ether to enhance lipophilicity and passive absorption .
- Co-crystallization studies : Identify key hydrogen bonds (e.g., between the carboxamide and kinase hinge regions) to prioritize substituents that maintain binding while improving solubility .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking simulations : Use software like AutoDock Vina to predict interactions with off-targets (e.g., cytochrome P450 enzymes) and minimize cross-reactivity .
- MD simulations : Assess conformational stability of the thiazoloquinazoline core in aqueous vs. membrane environments to prioritize rigid analogs .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stabilization upon compound binding .
- CRISPR-Cas9 knockout models : Knock out suspected targets (e.g., PI3K isoforms) to determine if the compound’s efficacy is abolished .
Methodological Challenges and Solutions
Q. How to address low yields in the final amidation step of the synthesis?
- Coupling reagent optimization : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride), which improves activation of the carboxylic acid intermediate .
- Solvent screening : Switch from DMF to dichloroethane, reducing side reactions via lower polarity .
Q. What strategies mitigate oxidative degradation of the thioxo group during storage?
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent thioxo-to-oxo conversion .
- Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to inhibit radical-mediated degradation .
Q. How to interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
